molecular formula C15H18FN3O B3153079 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one CAS No. 75001-82-0

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B3153079
CAS No.: 75001-82-0
M. Wt: 275.32 g/mol
InChI Key: GGLTXLVORITVKE-UHFFFAOYSA-N
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Scientific Research Applications

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves several key steps:

Industrial Production Methods

Industrial production of norfloxacin follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Using large reactors and optimized conditions to maximize yield.

    Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

    Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The antibacterial activity of 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is unique due to its specific piperazine substitution, which enhances its antibacterial activity and spectrum. Its relatively low toxicity and high efficacy make it a valuable antibiotic in clinical settings .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-piperazin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h3,6,9-10,17H,2,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLTXLVORITVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C2=CC(=C(C=C21)N3CCNCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-82-0
Record name 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYL-6-FLUORO-7-(PIPERAZIN-1-YL)QUINOLIN-4(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DV73N84L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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